molecular formula C11H12O3 B15308114 2-(1-Phenoxycyclopropyl)acetic acid

2-(1-Phenoxycyclopropyl)acetic acid

Cat. No.: B15308114
M. Wt: 192.21 g/mol
InChI Key: JGBPCMOHBDIMDD-UHFFFAOYSA-N
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Description

2-(1-Phenoxycyclopropyl)acetic acid is an organic compound that features a cyclopropyl ring substituted with a phenoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenoxycyclopropyl)acetic acid can be achieved through several methods. One common approach involves the reaction of phenol with cyclopropyl bromide to form 1-phenoxycyclopropane, which is then subjected to a carboxylation reaction to introduce the acetic acid group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenoxycyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

2-(1-Phenoxycyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Phenoxycyclopropyl)acetic acid involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Similar structure but lacks the cyclopropyl ring.

    Cyclopropylacetic acid: Contains the cyclopropyl ring but lacks the phenoxy group.

    Phenylacetic acid: Contains a phenyl group instead of a phenoxy group.

Uniqueness

2-(1-Phenoxycyclopropyl)acetic acid is unique due to the presence of both the phenoxy group and the cyclopropyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(1-phenoxycyclopropyl)acetic acid

InChI

InChI=1S/C11H12O3/c12-10(13)8-11(6-7-11)14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI Key

JGBPCMOHBDIMDD-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)OC2=CC=CC=C2

Origin of Product

United States

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